molecular formula C18H16ClN3O2 B7688354 4-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide

4-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide

Cat. No. B7688354
M. Wt: 341.8 g/mol
InChI Key: QTACCAOLRALORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as CTEB and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of CTEB is not fully understood, but it is believed to work by inhibiting various signaling pathways involved in cell growth and inflammation. CTEB has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
CTEB has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, and anti-inflammatory effects. CTEB has also been found to induce apoptosis in cancer cells and protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

CTEB has several advantages for lab experiments, including its ability to inhibit cancer cell growth and reduce inflammation. However, CTEB has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for CTEB research, including its potential use in combination with other drugs for cancer treatment, its use in the treatment of neurodegenerative diseases, and its potential as an anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of CTEB and its potential applications in various fields.
Conclusion:
In conclusion, CTEB is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CTEB has been synthesized using various methods, and its scientific research application includes cancer research, neuroprotection, and inflammation. CTEB has several advantages for lab experiments, including its ability to inhibit cancer cell growth and reduce inflammation. However, further research is needed to fully understand the mechanism of action of CTEB and its potential applications in various fields.

Synthesis Methods

CTEB can be synthesized using various methods, including the reaction of 4-chlorobenzoyl chloride with 3-(p-tolyl)-1,2,4-oxadiazol-5-amine in the presence of a base. The product is then reacted with ethylenediamine to yield CTEB. Another method involves the reaction of 4-chloro-N-(4-aminophenyl)benzamide with 3-(p-tolyl)-1,2,4-oxadiazol-5-carboxylic acid in the presence of a coupling agent.

Scientific Research Applications

CTEB has been studied for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, CTEB has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, CTEB has been shown to protect neurons from oxidative stress and reduce the damage caused by ischemia. Inflammation is another area where CTEB has been studied, and it has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

4-chloro-N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-11-3-5-13(6-4-11)16-21-18(24-22-16)12(2)20-17(23)14-7-9-15(19)10-8-14/h3-10,12H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTACCAOLRALORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C(C)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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